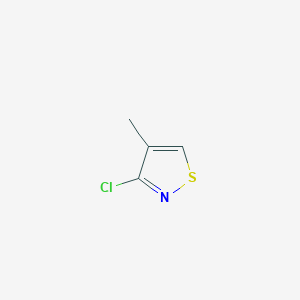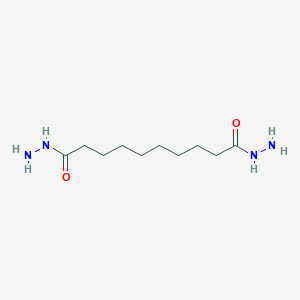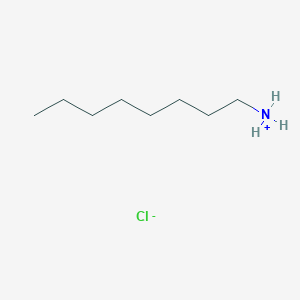
Octylammonium chloride
Vue d'ensemble
Description
Octylammonium chloride is a chemical compound studied for its unique properties and behaviors. Its analysis includes aspects like molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Research does not provide explicit details on the synthesis of Octylammonium chloride, implying that it might be obtained through standard organic synthesis methods involving octylamine and hydrochloric acid.
Molecular Structure Analysis
A study by Migliorati et al. (2013) explored the structure of Octylammonium chloride (OAC). They found that OAC exhibits a polymorphic phase transition between a monoclinic and a tetragonal structure, which is unique compared to other alkylammonium chlorides (Migliorati et al., 2013).
Chemical Reactions and Properties
Regarding chemical reactions, research specifically on Octylammonium chloride is limited. However, studies on similar compounds suggest that it may participate in reactions typical of ammonium salts and chlorides, such as ion exchange and complex formation.
Physical Properties Analysis
The research by Migliorati et al. (2013) indicates that Octylammonium chloride undergoes phase transitions at specific temperatures, affecting its physical state and properties. This suggests sensitivity to temperature changes, which is a critical physical characteristic (Migliorati et al., 2013).
Applications De Recherche Scientifique
Application 1: Surface Passivation of Perovskite Solar Cells
- Summary of the Application : Octylammonium chloride is used in the surface passivation of perovskite solar cells (PSCs). This involves the incorporation of octylammonium-based spacer cations as 2D perovskite passivation layers .
- Methods of Application or Experimental Procedures : The specific method involves the incorporation of two different octylammonium-based spacer cations, namely Octylammonium Bromide (OABr) and octylammonium iodide, as 2D perovskite passivation layers . These layers lead to a smoother interface and better contact with the hole transport layer .
- Results or Outcomes : PSCs with OABr as a 2D passivation layer demonstrated an enhanced Power Conversion Efficiency (PCE) of 21.40% (the control device has a PCE of 20.26%), resulting in a higher open circuit voltage of 40 mV . The surface passivation treatment led to improved device stability, with unencapsulated devices retaining almost 90% of their initial PCE after 500 h of exposure under high ambient humidity conditions .
Application 2: Electrocatalysis for CO2 Conversion
- Summary of the Application : Octylammonium chloride is used in the electrocatalytic conversion of CO2 to multi-carbon compounds over Cu-based catalysts . This process is crucial for the development of renewable fuels and the mitigation of greenhouse gas emissions.
- Methods of Application or Experimental Procedures : The specific method involves the use of octylammonium chloride in the electrolyte for the electroreduction of CO2 . The performance matching rules between electrodes, catalysts, and electrolytes can be established, providing a theoretical basis for the optimization of high-performance electrocatalysts .
- Results or Outcomes : The use of octylammonium chloride promotes the efficiency of perovskite solar cells throughout their life cycle . Advanced artificial intelligence techniques such as machine learning could be used to provide guidance for the screening of efficient catalysts .
Safety And Hazards
Orientations Futures
Octylammonium chloride has potential applications in the field of perovskite solar cells . It provides both bulk and surface passivation of 1.6 eV bandgap 3D perovskite film for highly efficient perovskite solar cells . This suggests that Octylammonium chloride could play a significant role in the future development of solar cell technology .
Propriétés
IUPAC Name |
octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDTSRDEZEOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111-86-4 (Parent) | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059725 | |
| Record name | Octylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octylammonium chloride | |
CAS RN |
142-95-0 | |
| Record name | Octylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


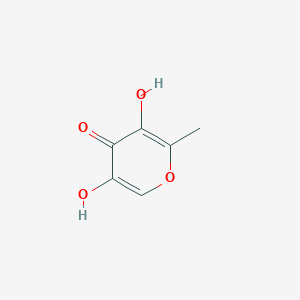

![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)


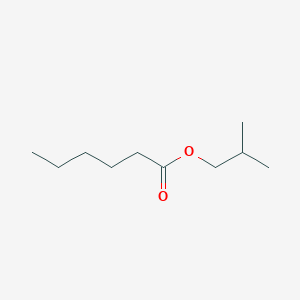
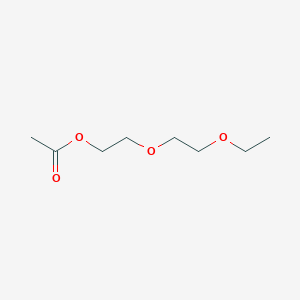
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

